molecular formula C8H10N2O2 B1302504 2,4,6-Trimethyl-3-nitropyridine CAS No. 21203-55-4

2,4,6-Trimethyl-3-nitropyridine

Cat. No.: B1302504
CAS No.: 21203-55-4
M. Wt: 166.18 g/mol
InChI Key: UQBHNBZGFVDCAH-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3-nitropyridine is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of three methyl groups and a nitro group attached to the pyridine ring. This compound has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-3-nitropyridine typically involves the nitration of 2,4,6-trimethylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C8H11N+HNO3C8H10N2O2+H2O\text{C}_8\text{H}_{11}\text{N} + \text{HNO}_3 \rightarrow \text{C}_8\text{H}_{10}\text{N}_2\text{O}_2 + \text{H}_2\text{O} C8​H11​N+HNO3​→C8​H10​N2​O2​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethyl-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

2,4,6-Trimethyl-3-nitropyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-3-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

  • 4-Chloro-2,6-dimethyl-3-nitropyridine
  • 2,6-Dimethyl-4-nitropyridine
  • 2,4,6-Trimethyl-3-nitrobenzaldehyde

Comparison: 2,4,6-Trimethyl-3-nitropyridine is unique due to the presence of three methyl groups and a nitro group on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties compared to its analogs. For instance, the presence of the nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

2,4,6-trimethyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-6(2)9-7(3)8(5)10(11)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBHNBZGFVDCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372684
Record name 2,4,6-trimethyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21203-55-4
Record name 2,4,6-trimethyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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